Pyridathion

Description

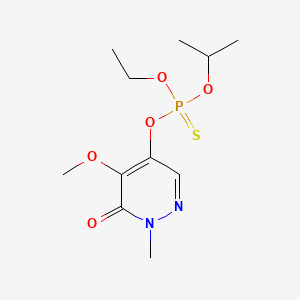

Pyridathion is an organophosphate compound primarily employed as an insecticide and acaricide in agricultural and environmental pest control. It functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of pests, leading to paralysis and death . Developed by Bayer AG, this compound is often utilized in synergistic combinations with other active ingredients, such as pyrethroids and neonicotinoids, to enhance efficacy and delay resistance development in target species . Its application spans crop protection, livestock pest management, and public health vector control. This compound’s chemical structure includes a pyridine ring and thiophosphate group, distinguishing it from other organophosphates in terms of stability and bioactivity .

Properties

CAS No. |

59631-23-1 |

|---|---|

Molecular Formula |

C11H19N2O5PS |

Molecular Weight |

322.32 g/mol |

IUPAC Name |

5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-methylpyridazin-3-one |

InChI |

InChI=1S/C11H19N2O5PS/c1-6-16-19(20,17-8(2)3)18-9-7-12-13(4)11(14)10(9)15-5/h7-8H,6H2,1-5H3 |

InChI Key |

NHUNFKZUEHLVER-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C |

Canonical SMILES |

CCOP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C |

Other CAS No. |

59631-23-1 |

Synonyms |

pyridathion |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- This compound’s pyridine ring enhances systemic mobility in plants compared to Parathion’s phenyl group, which prioritizes contact toxicity .

- Pirimiphos-ethyl’s pyrimidine moiety improves selectivity toward aphids and stored-grain pests, whereas this compound exhibits broader acaricidal activity .

Functional and Toxicological Comparison

| Parameter | This compound | Parathion (-ethyl) | Pirimiphos-ethyl |

|---|---|---|---|

| Mode of Action | AChE inhibition | AChE inhibition | AChE inhibition |

| LD₅₀ (Rat, oral) | ~25 mg/kg (estimated) | 2–6 mg/kg | 140–300 mg/kg |

| Environmental Persistence | Moderate (t₁/₂ = 7–14 days) | High (t₁/₂ = 30–60 days) | Low (t₁/₂ = 3–5 days) |

| Target Pests | Mites, beetles, flies | Aphids, leafhoppers | Stored-product insects |

Functional Insights :

- Toxicity : Parathion is significantly more toxic to mammals due to its nitro group, which enhances AChE binding affinity, whereas this compound’s reduced mammalian toxicity allows safer use in mixed-use environments .

- Persistence : Parathion’s stability in soil raises ecological concerns, while this compound’s moderate degradation balances efficacy and environmental safety .

- Spectrum : Pirimiphos-ethyl’s low persistence suits controlled storage environments, contrasting with this compound’s versatility in open-field applications .

Research Findings and Innovations

Recent studies highlight this compound’s role in resistance management. For example, a 2023 field trial demonstrated that this compound-carbamate combinations reduced spider mite resistance by 40% compared to monotherapies . Conversely, Parathion’s use has declined due to regulatory restrictions, while Pirimiphos-ethyl remains dominant in post-harvest applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.